Warburganal
Overview
Description
Warburganal is a unique dialdehyde sesquiterpene isolated from the bark of Warburgia plants, specifically Warburgia stuhlmannii and Warburgia ugandensis . This compound is known for its strong antifungal, antifeedant, and molluscicidal properties . It has shown significant physiological activity, particularly in inhibiting the growth of Saccharomyces cerevisiae and alcoholic fermentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Warburganal can be synthesized through various routes. One notable method involves the synthesis from β-Ionone. The process includes the conversion of β-Ionone to isodrimenin, followed by a series of steps to produce this compound . Another method involves the synthesis from geraniol, which undergoes several transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from the bark of Warburgia plants using solvents like dichloromethane, followed by purification through silica gel column chromatography . This method ensures the isolation of this compound in its pure form for various applications.
Chemical Reactions Analysis
Types of Reactions
Warburganal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products depending on the nucleophile used .
Scientific Research Applications
Warburganal has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Medicine: Its antifungal and antifeedant properties are explored for potential therapeutic applications.
Industry: This compound is used in the development of natural pesticides and antifungal agents.
Mechanism of Action
Warburganal exerts its effects through its reactivity with sulfhydryl groups. It inhibits the activity of sulfhydryl enzymes, such as alcohol dehydrogenase, by forming irreversible bonds with the sulfhydryl groups . This inhibition is more pronounced at alkaline pH and can be reversed by L-cysteine . The compound’s antifungal activity is attributed to this mechanism, as it disrupts essential enzymatic processes in fungi .
Comparison with Similar Compounds
Warburganal is often compared with other similar compounds, such as polygodial and muzigadial. These compounds share similar structural features, including the ene-dialdehyde functionality . this compound is unique in its strong antifungal and antifeedant properties .
Similar Compounds
Polygodial: Known for its insect antifeedant properties.
Muzigadial: Exhibits similar antifungal activity.
Iso-mukaadial acetate: Another drimane sesquiterpene with potent biological activity.
Properties
IUPAC Name |
(1S,4aS,8aS)-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-13(2)7-4-8-14(3)12(13)6-5-11(9-16)15(14,18)10-17/h5,9-10,12,18H,4,6-8H2,1-3H3/t12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWDUUHVVLHNP-AEGPPILISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2(C=O)O)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@]2(C=O)O)C=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212204 | |
Record name | Warburganal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62994-47-2 | |
Record name | Warburganal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62994-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Warburganal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Warburganal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WARBURGANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A48Y1F67H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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